![molecular formula C26H25N8NaO11S2 B1496173 Unii-N99027V28J CAS No. 252188-71-9](/img/structure/B1496173.png)
Unii-N99027V28J
Übersicht
Beschreibung
Ceftobiprole Medocaril is a fifth-generation cephalosporin antibiotic . It was discovered by Basilea Pharmaceutica and was developed by Johnson & Johnson Pharmaceutical Research and Development . The drug demonstrates activity against clinically important gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Staphylococcus pneumoniae, and Enterococcus faecalis . The drug also has demonstrated activity against gram-negative bacteria including Citrobacter spp., Escherichia coli, Enterobacter spp., Klebsiella spp., Serratia marcescens, and Pseudomonas aeruginosa .
Molecular Structure Analysis
The molecular formula of Ceftobiprole Medocaril is C26H25N8O11S2.Na . The InChIKey, which is a unique identifier for the compound, is MFAWUGGPPMTWPU-LCJFHXTKSA-M .Physical And Chemical Properties Analysis
Ceftobiprole Medocaril is a water-soluble prodrug of ceftobiprole. Its molecular weight is 712.6 g/mol.Wissenschaftliche Forschungsanwendungen
Community-Acquired Pneumonia (CAP)
Ceftobiprole medocaril is utilized in the management of adult community-acquired pneumonia (CAP). It is endorsed in Europe at a standard dosage of 500 mg intravenously every 8 hours. The compound’s broad spectrum of activity against CAP pathogens, coupled with a low/medium multi-drug resistance (MDR) risk, makes it a valuable option for treating CAP, especially in frail patients admitted to internal medicine wards .
Hospital-Acquired Pneumonia (HAP)
For non-ventilator-associated hospital-acquired pneumonia (HAP), Ceftobiprole medocaril offers an excellent spectrum of activity. Its safety profile is particularly beneficial for patients at high risk of adverse events from anti-MRSA coverage as oxazolidinones or glycopeptides .
Skin and Soft-Tissue Infections (SSTIs)
Ceftobiprole medocaril is effective in treating skin and soft-tissue infections, including diabetic foot infections. Its efficacy has been evaluated in clinical trials, demonstrating its potential as a treatment for complicated skin infections and skin structure infections .
Bloodstream Infections
The use of Ceftobiprole medocaril for bloodstream infections, including infective endocarditis, is limited but promising. Its extended-spectrum activity, including against Enterococcus faecalis, Enterobacteriaceae, and Pseudomonas aeruginosa, provides theoretical advantages for empirical therapy in bacteremia potentially caused by a broad spectrum of microorganisms .
Staphylococcus aureus Bloodstream Infections (SAB)
The U.S. FDA has approved Ceftobiprole medocaril sodium for the treatment of adults with Staphylococcus aureus bloodstream infections (SAB), including those with right-sided infective endocarditis. Its efficacy was evaluated in a randomized, controlled, double-blind, multinational, multicenter trial, showing a success rate of 69.8% .
Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
For acute bacterial skin and skin structure infections (ABSSSI), Ceftobiprole medocaril has been shown to be effective, with a randomized, controlled, double-blind, multinational trial indicating an early clinical response rate of 91.3% .
Community-Acquired Bacterial Pneumonia (CABP) in Pediatric Patients
Ceftobiprole medocaril is also approved for treating community-acquired bacterial pneumonia (CABP) in pediatric patients aged three months to less than 18 years old. This expands its application to a younger demographic, providing a safe and effective treatment option .
Antimicrobial Activity Against Gram-positive and -negative Organisms
In China, Ceftobiprole medocaril has shown potent in vitro activity against clinically significant pathogens, including MRSA, MRCNS, E. faecalis, PRSP, H. influenzae, M. catarrhalis, ESBL-negative Enterobacterales, and even carbapenem-susceptible A. baumannii. This suggests its considerable potential for treating infections caused by these pathogens in healthcare facilities .
Wirkmechanismus
Target of Action
Ceftobiprole medocaril, a prodrug of ceftobiprole, is a broad-spectrum fifth-generation cephalosporin antibacterial . The primary targets of ceftobiprole are the essential penicillin-binding proteins (PBPs) found in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Ceftobiprole exhibits its bactericidal activity by inhibiting bacterial cell wall synthesis . This activity is mediated through binding to the essential penicillin-binding proteins and inhibiting their transpeptidase activity, which is essential for the synthesis of the peptidoglycan layer of the bacterial cell wall .
Biochemical Pathways
The binding of ceftobiprole to penicillin-binding proteins disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall . This disruption leads to cell lysis and death, thereby exerting a bactericidal effect .
Pharmacokinetics
Ceftobiprole shows linear pharmacokinetics after single and multiple doses and is eliminated predominantly through the kidneys . It is administered as a 500 mg intravenous infusion over 2 hours every 8 hours, and steady-state concentrations are reached on the first day of dosing . Dose adjustment is recommended for patients with moderate or severe renal impairment and for those with end-stage renal disease . There is no need for dose adjustments based on age, sex, or ethnicity, or for patients with severe obesity .
Result of Action
The result of ceftobiprole’s action is the death of the bacterial cells due to the disruption of their cell wall synthesis . This makes ceftobiprole effective against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Staphylococcus aureus (methicillin-resistant Staphylococcus aureus; MRSA) .
Action Environment
Ceftobiprole’s efficacy can be influenced by the environment in which it is administered. For example, it has been found to be effective in preventing intracellular MRSA growth in macrophages and keratinocytes compared with other cephalosporins . This increased activity was at least partly related to its greater ability to bind to PBP2a under acidic conditions .
Zukünftige Richtungen
Ceftobiprole Medocaril has gained regulatory authorization from European states for the treatment of hospital-acquired pneumonia (HAP, excluding ventilator-associated pneumonia, VAP) and community-acquired pneumonia (CAP) . The future of Ceftobiprole Medocaril likely involves further clinical trials and studies to expand its range of approved uses and to continue to assess its efficacy and safety.
Eigenschaften
IUPAC Name |
sodium;(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N8O11S2.Na/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18;/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31);/q;+1/p-1/b11-6+,30-15-;/t13-,16-,22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAWUGGPPMTWPU-LCJFHXTKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\O)/C6=NSC(=N6)N)SC4)C(=O)[O-])/C3=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N8NaO11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021562 | |
Record name | Ceftobiprole medocaril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ceftobiprole medocaril | |
CAS RN |
252188-71-9 | |
Record name | Ceftobiprole medocaril [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252188719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceftobiprole medocaril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino]-3-[(E)-[(3'R)-1'-[[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxy]carbonyl]-2-oxo[1,3'-bipyrrolidin]-3-ylidene]methyl]-8-oxo-, sodium salt (1:1), (6R,7R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFTOBIPROLE MEDOCARIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N99027V28J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.